3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide
Description
3-Chloro-N-(2-chlorophenyl)-4-methoxybenzamide is a halogenated benzamide derivative characterized by a 3-chloro-4-methoxy-substituted benzoyl group linked to a 2-chlorophenylamine moiety. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed to activate carboxylic acids for coupling with aromatic amines under low-temperature conditions (-50°C) . Structural confirmation typically relies on IR, $ ^1H $-NMR, and elemental analysis .
Properties
IUPAC Name |
3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-7-6-9(8-11(13)16)14(18)17-12-5-3-2-4-10(12)15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPTZOSMLHYTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431910-38-2 | |
| Record name | 3-CHLORO-N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products Formed
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 3-chloro-N-(2-chlorophenyl)-4-formylbenzamide.
Reduction: Formation of 3-chloro-N-(2-chlorophenyl)-4-methoxybenzylamine.
Scientific Research Applications
3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and functional differences between 3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide and related benzamides:
Fluorescence and Spectroscopic Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence, with optimal intensity at pH 5 and 25°C. Its stability over time and low LOD (0.269 mg/L) make it suitable for analytical applications .
- This compound : Fluorescence behavior is unreported but may differ due to the 2-Cl-phenyl group’s steric and electronic effects compared to the 4-Cl-phenyl analog.
Structural and Crystallographic Insights
- For instance, 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide () was characterized via single-crystal X-ray diffraction (R factor = 0.028), demonstrating precision in structural elucidation .
Key Research Findings and Implications
Substituent Position Matters : Fluorescence intensity in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide is maximized at pH 5, whereas steric hindrance from 2-Cl in the target compound may quench fluorescence .
Bioactivity Correlates with Substituent Bulk : Larger substituents (e.g., diethyl or dibromo groups) enhance interactions with biological targets like ion channels .
Synthetic Flexibility : Carbodiimide-based methods allow efficient synthesis of diverse analogs, enabling rapid structure-activity relationship (SAR) studies .
Biological Activity
3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a chloro group at the 3-position, a chlorophenyl group at the 2-position, and a methoxy group at the 4-position of the benzamide structure. These substituents are crucial for its biological activity as they influence the compound's interaction with various biological targets.
The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. Specifically, it may inhibit enzymes involved in cell proliferation and survival, leading to potential anticancer effects. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with specific receptors or enzymes that regulate cellular processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, analogues have shown IC50 values in the micromolar range against leukemia and solid tumor cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast) | TBD |
| This compound | HCT116 (colon) | TBD |
| This compound | K562 (leukemia) | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, although specific data on its efficacy against various pathogens is still limited. Further investigations are required to establish its potential as an antimicrobial agent.
Case Studies
- Anticancer Studies : A series of derivatives based on similar structures were synthesized and tested for their anticancer properties. One study reported that certain derivatives exhibited IC50 values as low as 0.94 µM against leukemia cell lines, highlighting the potential of structural modifications to enhance activity .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that structural modifications could lead to improved binding affinity and selectivity towards target enzymes, suggesting a pathway for developing more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
